N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide
説明
特性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O/c1-17-13-18(2)29(27-17)22-14-21(25-16-26-22)28-12-6-9-20(15-28)23(30)24-11-10-19-7-4-3-5-8-19/h7,13-14,16,20H,3-6,8-12,15H2,1-2H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIWFEFUKLMMAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCCC(C3)C(=O)NCCC4=CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide, identified by its CAS number 1334368-67-0, is a complex organic compound that incorporates a cyclohexene moiety and multiple heterocycles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapeutics and other pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 408.5 g/mol. Its structure features a piperidine ring, a pyrimidine derivative, and a pyrazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H32N6O |
| Molecular Weight | 408.5 g/mol |
| CAS Number | 1334368-67-0 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyrimidine derivatives. For instance, derivatives of pyrazoles have shown significant cytotoxic effects against various cancer cell lines:
- MCF7 (breast cancer) : Compounds demonstrated GI50 values ranging from 3.79 to 12.50 µM.
- NCI-H460 (lung cancer) : Exhibited IC50 values around 42.30 µM, indicating moderate efficacy .
In related studies, compounds similar to N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide were evaluated for their ability to induce apoptosis in cancer cells, with some achieving IC50 values as low as 0.01 µM against MCF7 cells .
The biological activity of this compound can be attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. For example:
- Aurora-A kinase inhibition : Some pyrazole derivatives have shown IC50 values as low as 0.067 µM against Aurora-A kinase—an important target in cancer therapy .
Additionally, the compound's structural features may enhance its binding affinity to these targets, making it a promising candidate for further development.
Study on Antitumor Activity
A recent study investigated the antitumor activity of a series of pyrazole derivatives, including those structurally related to our compound. The results indicated that certain derivatives could significantly inhibit tumor growth in vivo models, supporting their potential use as therapeutic agents .
In Vivo Efficacy
In vivo studies have shown that compounds with similar structural motifs can reduce tumor size significantly in xenograft models. For instance, one study reported a reduction in tumor volume by over 50% when treated with specific piperidine derivatives.
類似化合物との比較
Core Heterocyclic Variations
The target compound’s pyrimidine-pyrazole-piperidine core distinguishes it from analogs with alternative heterocycles:
Key Observations :
Substituent Effects on Physicochemical Properties
Substituents critically influence solubility, bioavailability, and target engagement:
*LogP estimated using fragment-based methods.
Analysis :
Critical Gaps :
- Lack of experimental data on the target compound’s bioavailability, toxicity, or target specificity.
- Limited comparative studies on pyrimidine vs. pyridazine cores in similar scaffolds.
Q & A
Basic: What are the key synthetic strategies for this compound?
Answer:
The synthesis involves multi-step reactions:
- Step 1: Coupling the pyrimidine-pyrazole core (6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl) with the piperidine ring. This is typically achieved under reflux conditions using polar aprotic solvents like dimethylformamide (DMF) or acetic acid to facilitate nucleophilic substitution or amide bond formation .
- Step 2: Introducing the cyclohexene ethyl group via alkylation. Catalysts such as copper salts (e.g., CuI) may be employed to enhance reaction efficiency, particularly in cyclization steps .
- Purification: Recrystallization or column chromatography is used to isolate the compound with >95% purity. Reaction progress is monitored via thin-layer chromatography (TLC) and confirmed by NMR and HPLC .
Basic: How is structural integrity confirmed post-synthesis?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are analyzed to confirm connectivity and stereochemistry. Key signals include the cyclohexene proton (δ 5.5–6.0 ppm) and pyrazole methyl groups (δ 2.1–2.3 ppm) .
- Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1600 cm⁻¹ (pyrimidine ring vibrations) validate functional groups .
- High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
- Analog Synthesis: Modify substituents (e.g., replace 3,5-dimethylpyrazole with bulkier groups or alter the cyclohexene moiety) to assess impact on activity .
- Biological Assays: Test analogs against target proteins (e.g., kinases) using enzymatic inhibition assays or cellular viability tests. IC₅₀ values are compared to establish trends .
- Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to active sites. Quantitative SAR (QSAR) models correlate structural descriptors (logP, polar surface area) with activity .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Meta-Analysis: Compare assay conditions (e.g., cell lines, incubation times, compound concentrations) to identify variables affecting results .
- Orthogonal Validation: Use surface plasmon resonance (SPR) to measure binding kinetics and confirm enzymatic assay results .
- Batch Consistency: Ensure compound purity (>98% via HPLC) and stability (e.g., assess degradation under light or humidity) to rule out batch-specific artifacts .
Basic: What solvents and catalysts optimize coupling reactions?
Answer:
- Solvents: Polar aprotic solvents (DMF, dimethyl sulfoxide) are preferred for amide coupling due to their ability to stabilize intermediates. Reflux in acetonitrile is used for cyclization .
- Catalysts: Copper(I) iodide accelerates Ullmann-type couplings, while triethylamine acts as a base in carbodiimide-mediated amide formations .
Advanced: What computational methods predict target interactions?
Answer:
- Molecular Docking: Tools like Schrödinger Suite or AutoDock model interactions with kinase ATP-binding pockets. Key residues (e.g., hinge region) are prioritized for hydrogen bonding .
- Molecular Dynamics (MD): Simulations (e.g., GROMACS) assess binding stability over 100-ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable complexes .
- Free Energy Calculations: MM/GBSA estimates binding free energies, correlating with experimental IC₅₀ values .
Basic: How to analyze stability under varying pH/temperature?
Answer:
- pH Stability: Incubate the compound in buffers (pH 2–10) for 24 hours. Monitor degradation via HPLC. Amide bonds are prone to hydrolysis under extreme pH .
- Thermal Stability: Heat samples to 40–80°C and analyze by differential scanning calorimetry (DSC). Glass transition temperatures (Tg) indicate phase changes .
Advanced: How to address low solubility in aqueous assays?
Answer:
- Co-Solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) to improve hydrophilicity. Hydrolysis under physiological conditions releases the active compound .
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